

The Discovery of Fosmidomycin from Streptomyces lavendulae: A Technical Deep Dive

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Compound of Interest		
Compound Name:	Fosmidomycin	
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An in-depth guide for researchers, scientists, and drug development professionals on the historical discovery, isolation, and characterization of the phosphonic acid antibiotic, **fosmidomycin**.

Introduction

Fosmidomycin, originally designated FR-31564, is a phosphonic acid antibiotic first reported in 1978 as a product of the actinomycete, Streptomyces lavendulae. This discovery, pioneered by researchers at Fujisawa Pharmaceutical Co., Ltd., unveiled a novel class of antibiotics with a unique mechanism of action. Subsequent research has elucidated that fosmidomycin targets the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a critical metabolic route in many bacteria and parasites but absent in humans, making it a highly selective antibacterial agent. Interestingly, more recent studies have indicated that the primary phosphonate produced by Streptomyces lavendulae is dehydrofosmidomycin, an unsaturated analog of fosmidomycin. This guide provides a detailed account of the original discovery, experimental protocols, and initial characterization of fosmidomycin, alongside an exploration of its mechanism of action.

The Discovery of Fosmidomycin: A Historical Context

In the late 1970s, researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan were actively screening for novel antibiotics from microbial sources. Their investigation of the fermentation



products of a strain of Streptomyces lavendulae led to the identification of a new phosphonic acid antibiotic, which they designated FR-31564[1]. Concurrently, a related compound, FR-900098, was isolated from Streptomyces rubellomurinus[2]. These discoveries were significant as they introduced a new class of natural products with promising antibacterial activity, particularly against Gram-negative bacteria.

Initial studies published in 1980 detailed the isolation, characterization, and biological activities of FR-31564[1][3]. These seminal papers laid the groundwork for future investigations into the compound's mode of action and potential therapeutic applications. While **fosmidomycin** was initially explored for treating urinary tract infections, its potent antimalarial activity, discovered later, has become a major focus of research and development efforts[1].

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of **fosmidomycin** (FR-31564) from Streptomyces lavendulae.

Fermentation of Streptomyces lavendulae

The production of **fosmidomycin** was achieved through submerged fermentation of Streptomyces lavendulae. While the original papers do not specify the exact strain number, subsequent research has utilized various strains of this species. The general protocol for fermentation is as follows:

- Inoculum Development: A single colony of Streptomyces lavendulae is used to inoculate a
 seed culture medium. The composition of a typical seed medium includes soluble starch,
 yeast extract, and various salts to support initial growth. The culture is incubated on a rotary
 shaker to ensure adequate aeration.
- Production Fermentation: The seed culture is then transferred to a larger production medium.
 The production medium is formulated to optimize the yield of the target antibiotic and
 typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone,
 soybean meal), and mineral salts. The fermentation is carried out for several days under
 controlled conditions of temperature, pH, and aeration.

Isolation and Purification of Fosmidomycin



The isolation and purification of FR-31564 from the fermentation broth involved a multi-step process designed to separate the polar phosphonic acid from other components:

- Broth Filtration: The fermentation broth is filtered to remove the mycelial biomass.
- Adsorption Chromatography: The filtrate is passed through a column packed with an anionexchange resin. Fosmidomycin, being an acidic compound, adsorbs to the resin.
- Elution: The column is washed with water to remove unbound impurities. The antibiotic is then eluted using a salt solution (e.g., sodium chloride) or a dilute acid.
- Decolorization and Desalting: The eluate is treated with activated carbon to remove colored impurities. Desalting is achieved using a column of a suitable adsorbent resin.
- Crystallization: The desalted solution is concentrated under vacuum, and fosmidomycin is
 crystallized from an appropriate solvent system, such as aqueous acetone or ethanol, to
 yield a colorless, crystalline powder.

Physicochemical Characterization

The structure and properties of the isolated FR-31564 were determined using a combination of spectroscopic and analytical techniques available at the time:

- Elemental Analysis: To determine the empirical formula.
- · Melting Point: To assess purity.
- Optical Rotation: To determine the stereochemistry.
- UV-Visible Spectroscopy: To identify any chromophores.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbonhydrogen framework.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.



• Titration: To determine the pKa values of the phosphonic acid group.

Determination of Antibacterial Activity

The in vitro antibacterial activity of **fosmidomycin** was assessed using the agar dilution method. The minimum inhibitory concentration (MIC) was determined against a panel of Grampositive and Gram-negative bacteria. The methodology is as follows:

- Medium Preparation: A suitable agar medium, such as nutrient agar or Mueller-Hinton agar, is prepared and sterilized.
- Incorporation of Antibiotic: Serial twofold dilutions of fosmidomycin are incorporated into the molten agar.
- Inoculation: The agar plates are inoculated with standardized suspensions of the test organisms.
- Incubation: The plates are incubated under appropriate conditions for each bacterium.
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

It was noted in the original studies that the antibacterial activity of FR-31564 was significantly enhanced by the addition of 10% rabbit blood to the nutrient agar medium[3].

Data Presentation

The following tables summarize the quantitative data from the initial characterization and biological evaluation of **fosmidomycin** (FR-31564).

Table 1: Physicochemical Properties of Fosmidomycin (FR-31564)



Property	Value
Appearance	Colorless crystalline powder
Molecular Formula	C4H10NO5P
Molecular Weight	183.10 g/mol
Melting Point	188 - 190 °C (decomposed)
Optical Rotation	[α]D ²⁴ +0.5° (c 1, H ₂ O)
Solubility	Soluble in water; sparingly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform
pKa values	pKa ₁ : < 2.5, pKa ₂ : 6.8, pKa ₃ : 9.5

Data compiled from early characterization studies.

Table 2: In Vitro Antibacterial Spectrum of

Fosmidomycin (FR-31564)

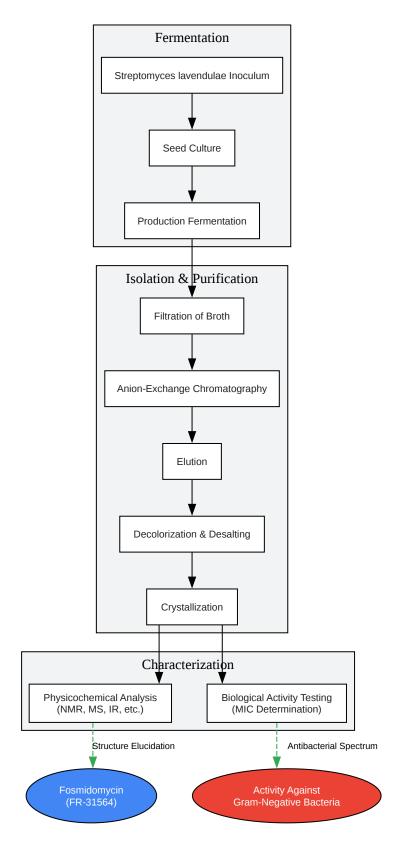
Organism	MIC (μg/mL) on Nutrient Agar	MIC (μg/mL) on Nutrient Agar + 10% Rabbit Blood
Escherichia coli	6.25 - 12.5	0.78 - 1.56
Klebsiella pneumoniae	12.5 - 25	1.56 - 3.13
Proteus vulgaris	25 - 50	3.13 - 6.25
Proteus mirabilis	>100	50 - >100
Serratia marcescens	>100	>100
Enterobacter cloacae	6.25 - 12.5	0.78 - 1.56
Citrobacter freundii	6.25 - 12.5	0.78 - 1.56
Pseudomonas aeruginosa	25 - 50	3.13 - 6.25
Staphylococcus aureus	>100	>100
Bacillus subtilis	>100	>100



Data represents a summary of findings from original in vitro studies. Actual values may vary depending on the specific strain and testing conditions.[3][4]

Mandatory Visualizations Diagram 1: Experimental Workflow for Fosmidomycin Discovery



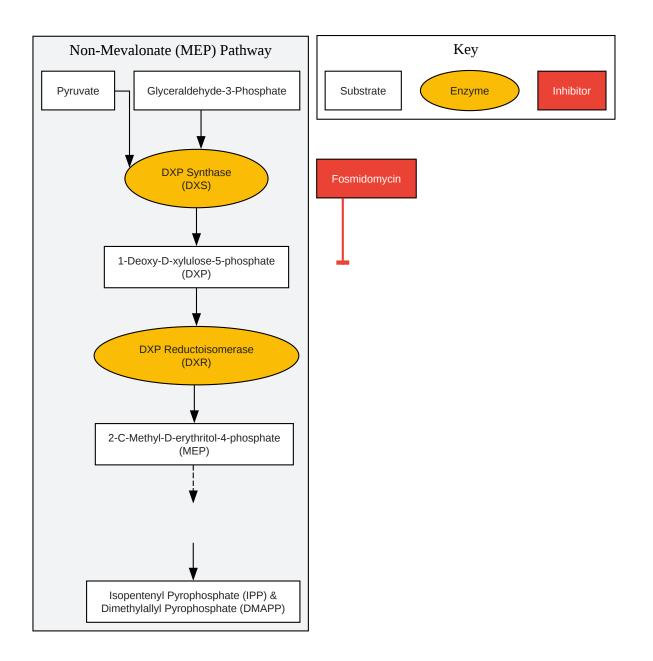


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Caption: Workflow of Fosmidomycin Discovery.



Diagram 2: The Non-Mevalonate (MEP) Pathway and Fosmidomycin's Mechanism of Action



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Caption: Fosmidomycin inhibits DXP Reductoisomerase in the MEP pathway.

Conclusion

The discovery of **fosmidomycin** from Streptomyces lavendulae marked a significant advancement in the field of antibiotics. Its unique phosphonic acid structure and its specific inhibition of the non-mevalonate pathway have made it a valuable lead compound for the development of new anti-infective agents, particularly for malaria. The foundational work on its isolation, characterization, and biological activity, conducted over four decades ago, continues to inform and inspire current research in drug discovery and development. This technical guide provides a comprehensive overview of this pivotal discovery, offering valuable insights for scientists working to address the ongoing challenge of infectious diseases.

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